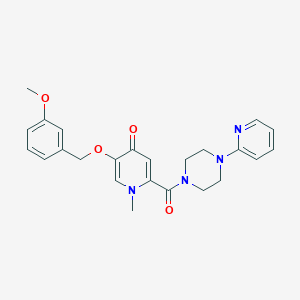
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a methoxybenzyl group, a pyridinyl group, and a piperazine group. It also contains a carbonyl group and a methyl group1.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis involves several steps, including the formation of the piperazine ring, the introduction of the pyridinyl group, and the attachment of the methoxybenzyl group.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperazine ring and the pyridinyl group are both aromatic and likely contribute to the stability of the molecule. The methoxybenzyl group is likely to be electron-donating, which could affect the reactivity of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the carbonyl group suggests that it might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be affected by the presence of the polar carbonyl and methoxy groups, while its melting and boiling points would be influenced by its molecular weight and the presence of aromatic rings.科学的研究の応用
Applications in Synthesis and Bioactivity
- Synthesis of Pyridine Derivatives: Several studies focus on the synthesis of pyridine and pyrazine derivatives, showcasing their potential in creating a wide range of chemical entities. For example, pyrido[1,2-a]piperazines and their N-methyl derivatives were prepared through condensation reactions, serving as analogues for tetrahydroisoquinolines and protoberberines, indicating the versatility of pyridine structures in chemical synthesis (Richards & Hofmann, 1978).
- Antimicrobial Activity: Pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new compounds showed variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of pyridine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Antiproliferative Effect: Research on 4-thiazolidinone-, pyridine-, and piperazine-based conjugates demonstrated potent antiproliferative effects on human leukemic cells, suggesting the application of these compounds in cancer research (Kumar et al., 2014).
- Synthesis of Benzodifuranyl and Triazines: Novel compounds derived from visnaginone and khellinone were synthesized and showed significant anti-inflammatory and analgesic activities, indicating their potential as COX inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystal and Molecular Structure Studies
- Studies on crystal and molecular structures, such as the rearrangement of a pentenyl group at a pyridine ring to create a derivative of a newly formed 2-pyridone ring, contribute to our understanding of molecular interactions and can inform the development of new chemical entities (Zugenmaier, 2013).
Safety And Hazards
Without specific information, it’s hard to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk.
将来の方向性
The future directions for research on this compound would depend on its intended use. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a chemical intermediate, research might focus on improving its synthesis or finding new reactions it can undergo.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies related to this compound would be needed.
特性
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-26-16-22(32-17-18-6-5-7-19(14-18)31-2)21(29)15-20(26)24(30)28-12-10-27(11-13-28)23-8-3-4-9-25-23/h3-9,14-16H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURZSBJTSXFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

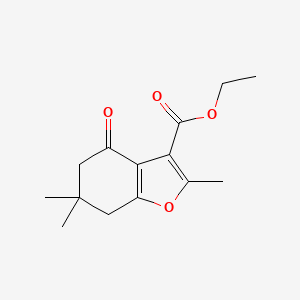
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)
![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)
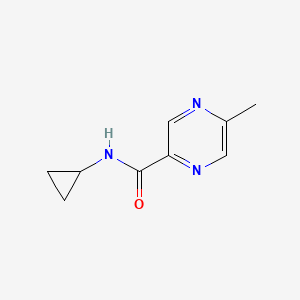
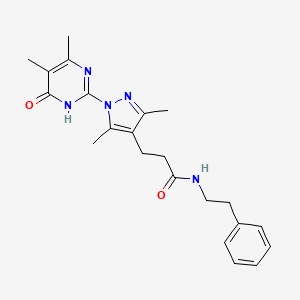
![Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B2626794.png)
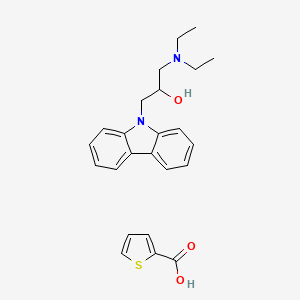
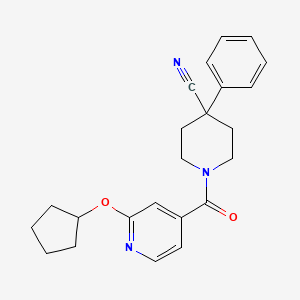
amine hydrochloride](/img/structure/B2626797.png)
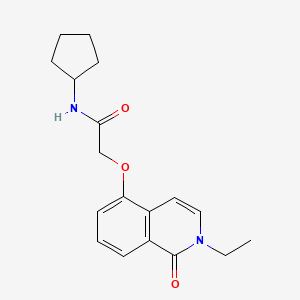
![2-(Dimethylamino)-4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2626801.png)
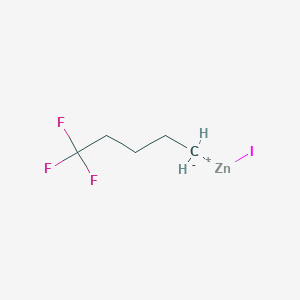
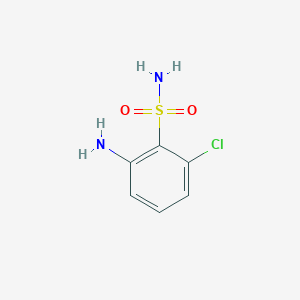
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2626804.png)